4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- is a complex organic compound that features a piperidine ring and an indane moiety
Mechanism of Action
Target of Action
The compound “4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-” contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors
Mode of Action
Compounds with an indole nucleus are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- typically involves multi-step organic reactions. One common method includes the acylation of piperidine with an indane derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinepropanoic acid derivatives: These compounds share the piperidine ring structure but differ in the substituents attached to the ring.
Indane derivatives: Compounds with the indane moiety but different functional groups attached.
Uniqueness
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- is unique due to the combination of the piperidine and indane structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1H-indene-5-carbonyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(21)7-4-13-8-10-19(11-9-13)18(22)16-6-5-14-2-1-3-15(14)12-16/h5-6,12-13H,1-4,7-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOTLPIKXOZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC(CC3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.